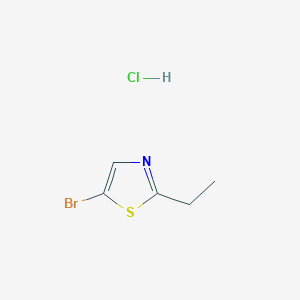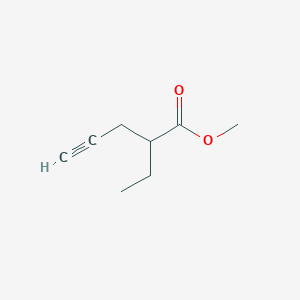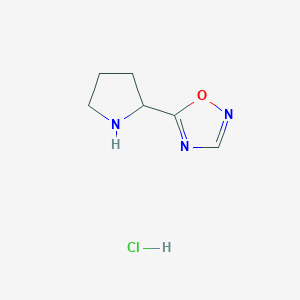
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Overview
Description
“5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists in drug discovery .
Molecular Structure Analysis
The molecular structure of “5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride” is characterized by a pyrrolidine ring attached to an oxadiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also provides increased three-dimensional coverage, a phenomenon known as "pseudorotation" .Scientific Research Applications
Antimicrobial Activity
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride derivatives have been studied for their antimicrobial properties. Krolenko et al. (2016) synthesized new derivatives containing the pyrrolidine ring, which exhibited strong antimicrobial activity. This study also conducted a structure-activity relationship analysis of these compounds (Krolenko et al., 2016).
Synthesis and Biological Activity Prediction
The synthesis of novel bicyclic systems containing 1,2,4-oxadiazole ring and pyrrolidine was performed by Kharchenko et al. (2008). This study resulted in the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and included predictions of their biological activities (Kharchenko et al., 2008).
Anticancer Potential
Zhang et al. (2005) identified a compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as a novel apoptosis inducer with potential anticancer applications. This compound showed activity against breast and colorectal cancer cell lines and led to the arrest of cells in the G(1) phase, followed by apoptosis induction (Zhang et al., 2005).
Antitubercular Activity
Joshi et al. (2015) conducted a study involving the synthesis of pyrrole derivatives as antitubercular agents, including 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives. This study also involved pharmacophore hypothesis and Surflex-Docking studies to understand the structure-activity relationship, revealing moderate to good antitubercular activity (Joshi et al., 2015).
Future Directions
The future directions for research on “5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . This could include the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds characterized by the pyrrolidine ring, a key component of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, have been reported to exhibit selectivity towards various biological targets .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine-based compounds have been associated with a variety of biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds containing a pyrrolidine ring have been shown to possess several important biological activities .
Action Environment
It’s known that the stereochemistry of the pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its stereochemical environment .
properties
IUPAC Name |
5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGIVSASVAANOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride | |
CAS RN |
1797833-26-1 | |
| Record name | 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1450253.png)


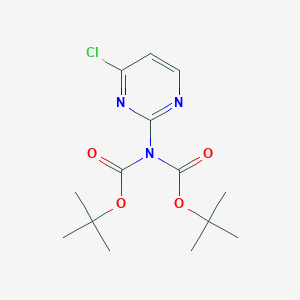
![5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B1450261.png)
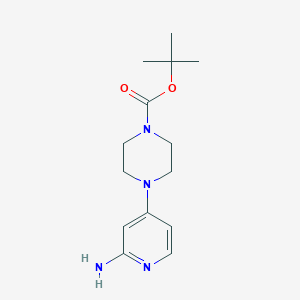
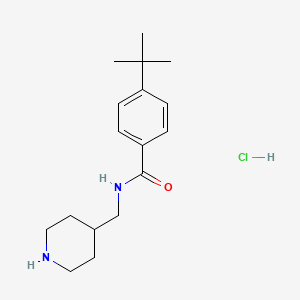
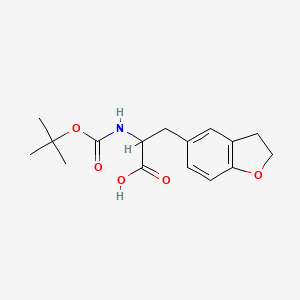
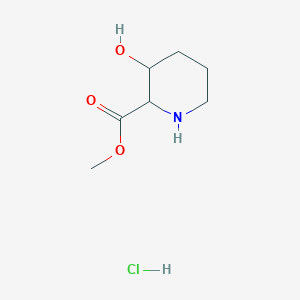

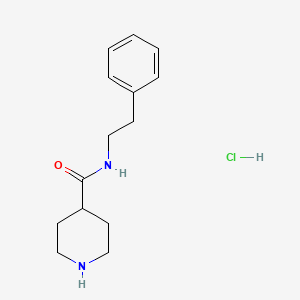
![[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride](/img/structure/B1450269.png)
